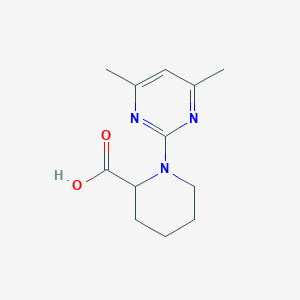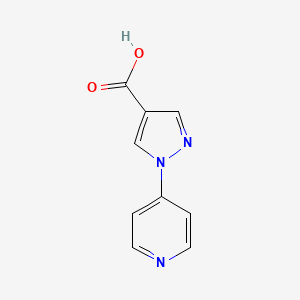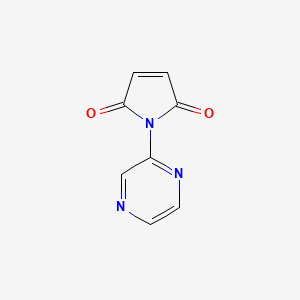
1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
Overview
Description
Pyrazine derivatives are a class of organic compounds that contain a pyrazine ring, a six-membered aromatic ring with two nitrogen atoms . They are often used as building blocks in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of pyrazine derivatives can involve various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can vary widely depending on the specific substituents attached to the pyrazine ring . Detailed structural analysis usually requires techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazine derivatives can undergo a variety of chemical reactions, including those involving their nitrogen atoms or any functional groups attached to the pyrazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary widely depending on their specific structure . These properties can include solubility, melting point, boiling point, and various spectroscopic properties .Scientific Research Applications
Scientific Field
- The most active compounds had IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for further development .
Anti-Fibrosis Activity
Scientific Field
Synthetic Chemistry
Scientific Field
- Successful synthesis of derivatives through innovative synthetic pathways, demonstrating the versatility of the core compound in creating diverse molecular structures .
Antimicrobial Activity
Scientific Field
Drug Discovery
Scientific Field
Material Science
Scientific Field
Synthesis of Piperazine Derivatives
Scientific Field
- The synthesis methods have led to the creation of piperazine derivatives with potential applications in drug development .
Cancer Research
Scientific Field
- Discovery of compounds such as methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, showing cytotoxic activity and potential as a cancer therapeutic agent .
Development of Heterocyclic Compounds
Scientific Field
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-pyrazin-2-ylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-7-1-2-8(13)11(7)6-5-9-3-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMGABGNMQXFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



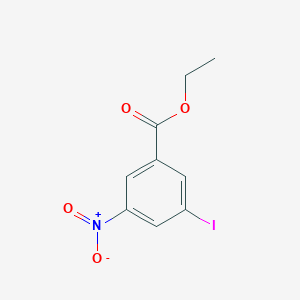
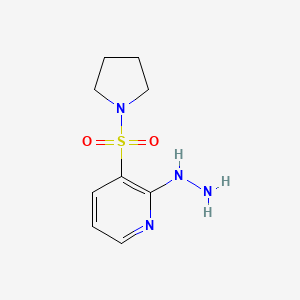
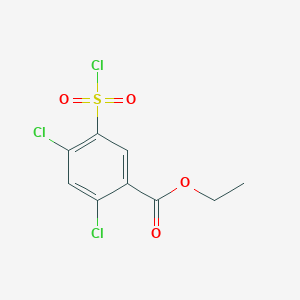
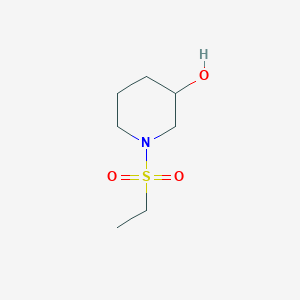
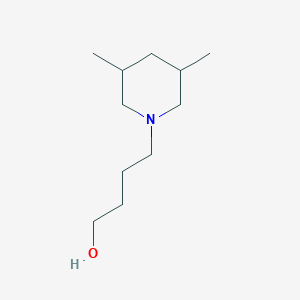
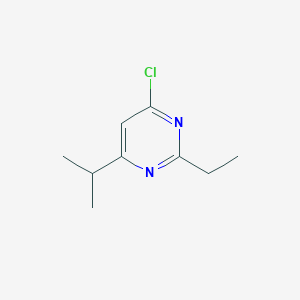
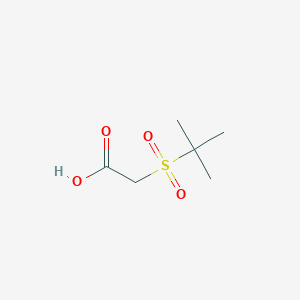
![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)
![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)
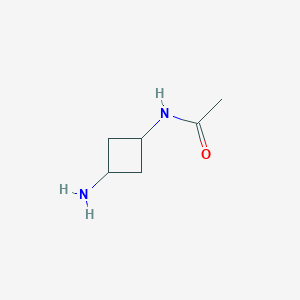
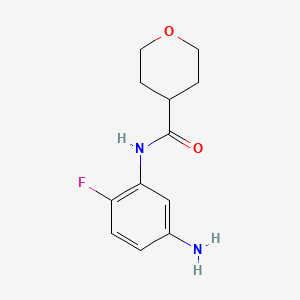
![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)
